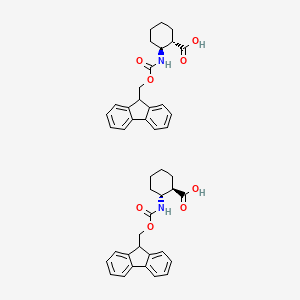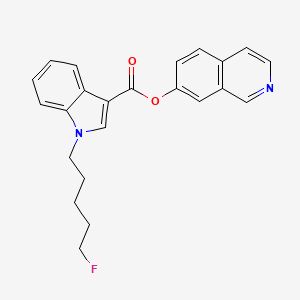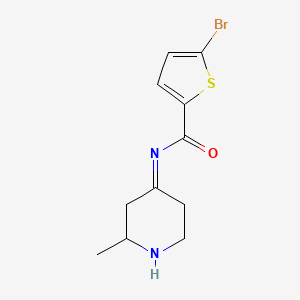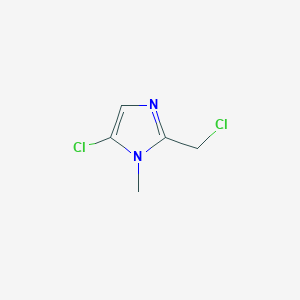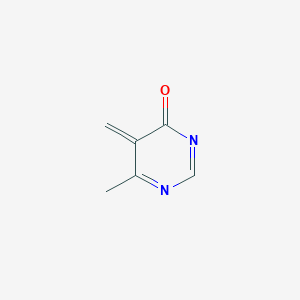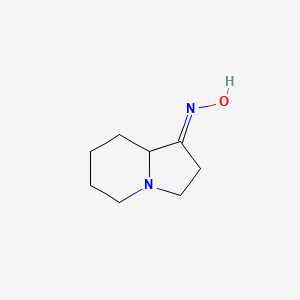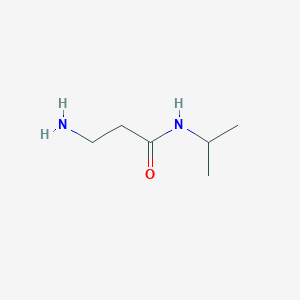![molecular formula C6H10F3N3 B12359069 [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)
[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydropyridine ring, which is further bonded to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine typically involves the reaction of a suitable precursor with hydrazine. One common method involves the reaction of 4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product.
化学反应分析
Types of Reactions
[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be explored for its potential pharmacological activities. The presence of the trifluoromethyl group can influence the compound’s bioactivity, making it a candidate for drug development and other therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
作用机制
The mechanism of action of [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to the modulation of biological pathways, enzyme inhibition, or other biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine: This compound shares the trifluoromethyl and hydrazine functionalities but differs in the structure of the aromatic ring.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another similar compound with a trifluoromethyl group, but it contains a bromide instead of a hydrazine moiety.
Uniqueness
The uniqueness of [4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine lies in its specific combination of a trifluoromethyl group and a tetrahydropyridine ring bonded to a hydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C6H10F3N3 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC 名称 |
[4-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine |
InChI |
InChI=1S/C6H10F3N3/c7-6(8,9)4-1-2-11-5(3-4)12-10/h4H,1-3,10H2,(H,11,12) |
InChI 键 |
KLNZORNLECTWPB-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(CC1C(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


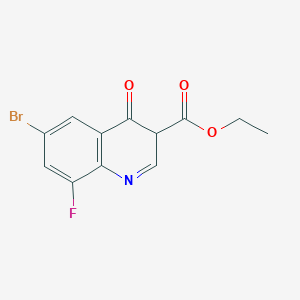
![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)

